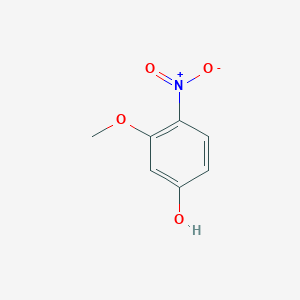
3-甲氧基-4-硝基苯酚
概述
描述
3-Methoxy-4-nitrophenol is a chemical compound with the molecular formula C7H7NO4 . It is also known by other names such as Phenol, 3-methoxy-4-nitro-, 4-Nitro-3-methoxyphenol, and 3-Methoxy-4-nitro-phenol .
Molecular Structure Analysis
The molecular weight of 3-Methoxy-4-nitrophenol is 169.13 g/mol . The IUPAC name is 3-methoxy-4-nitrophenol . The InChI is InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 . The Canonical SMILES is COC1=C(C=CC(=C1)O)N+[O-] .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-nitrophenol include a molecular weight of 169.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 75.3 Ų . The exact mass and monoisotopic mass are both 169.03750770 g/mol .科学研究应用
Medicine
3-Methoxy-4-nitrophenol: is explored in medicine for its potential use in the synthesis of complex molecules. For instance, it’s involved in the synthesis of bosutinib , a medication used in the treatment of chronic myelogenous leukemia . The compound’s nitro group can be strategically modified through chemical reactions to create pharmacologically active molecules.
Agriculture
In agriculture, 3-Methoxy-4-nitrophenol derivatives are investigated for their role in the synthesis of pesticides. Its structure is similar to certain compounds known for their insecticidal properties, which can be utilized to develop new agrochemicals .
Environmental Science
This compound is significant in environmental science, particularly in studies related to water decontamination. It serves as a model compound for the reduction of nitrophenols, which are common pollutants, to less harmful aminophenols . This process is vital for the detoxification of industrial effluents.
Material Science
3-Methoxy-4-nitrophenol: is used in material science research due to its potential as a precursor for the synthesis of advanced materials. Its chemical structure allows for modifications that can lead to new materials with desired properties .
Biochemistry
In biochemistry, 3-Methoxy-4-nitrophenol is utilized in the study of enzyme kinetics. It acts as a substrate for various enzymes, and its conversion to other compounds can be monitored to understand enzyme behavior and reaction mechanisms .
Pharmacology
The compound is also relevant in pharmacology, where it’s used as a building block in the synthesis of therapeutic agents. Its molecular framework is conducive to creating a variety of biologically active compounds that can be used in drug development .
安全和危害
3-Methoxy-4-nitrophenol may be harmful if inhaled, in contact with skin, or if swallowed . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Biochemical Pathways
3-Methoxy-4-nitrophenol is involved in the degradation pathway of certain pesticides. In Burkholderia sp. strain SJ98, it’s converted to methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before ring cleavage . The enzymes PnpA, PnpB, PnpCD, PnpE, and PnpF are involved in this process .
Pharmacokinetics
The compound’s bioavailability would be influenced by these processes, as well as factors like its lipophilicity and molecular weight .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Methoxy-4-nitrophenol . For example, its solubility and stability might be affected by pH, while its bioavailability could be influenced by interactions with other compounds in the environment.
属性
IUPAC Name |
3-methoxy-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSACYMBGQMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512557 | |
| Record name | 3-Methoxy-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-nitrophenol | |
CAS RN |
16292-95-8 | |
| Record name | 3-Methoxy-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

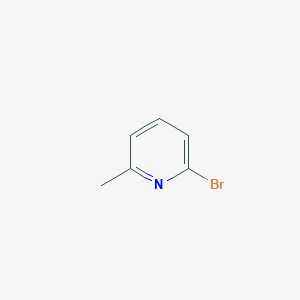
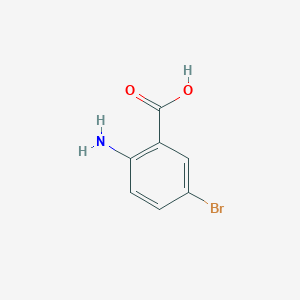
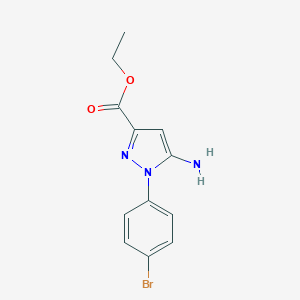

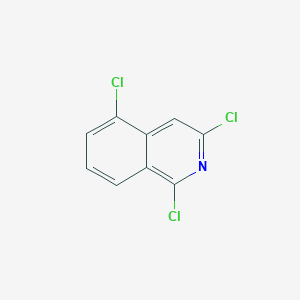

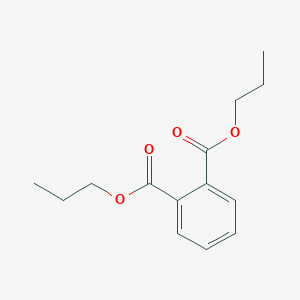
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)



